(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid
CAS No.: 470482-44-1
Cat. No.: VC2041474
Molecular Formula: C11H16F3NO4
Molecular Weight: 283.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 470482-44-1 |
---|---|
Molecular Formula | C11H16F3NO4 |
Molecular Weight | 283.24 g/mol |
IUPAC Name | (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-6(11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1 |
Standard InChI Key | OHIYKPXMNWXZQH-RQJHMYQMSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C(F)(F)F |
SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(F)(F)F |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(F)(F)F |
Introduction
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid is a complex organic compound with a specific stereochemistry, making it a valuable intermediate in organic synthesis. This compound is characterized by its molecular formula, C11H16F3NO4, and a molecular weight of approximately 283.25 g/mol . The "Boc" in its name refers to the tert-butoxycarbonyl group, a common protecting group used in organic chemistry to protect amino groups during synthesis.
Chemical Identifiers
Synthesis and Applications
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules with specific stereochemistry. Its applications include the synthesis of pharmaceuticals and other biologically active compounds. The trifluoromethyl group provides unique electronic and steric properties, which can enhance the biological activity of the final product.
Handling and Storage
-
Storage Conditions: Typically stored in a refrigerator at 2-7°C to maintain stability .
-
Handling: Requires careful handling due to its chemical reactivity and potential biological activity.
Comparison with Related Compounds
A related compound is (2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid, which differs in stereochemistry at the 4-position. This difference can significantly affect the compound's reactivity and biological activity.
Compound | Stereochemistry | CAS Number | Molecular Weight |
---|---|---|---|
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid | (2S,4R) | 470482-44-1 | 283.25 g/mol |
(2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid | (2S,4S) | Not specified | Similar to 283.25 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume